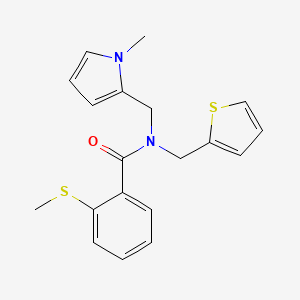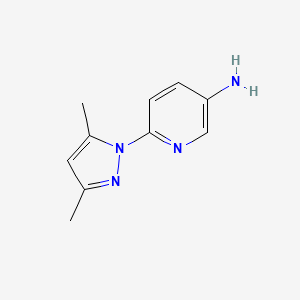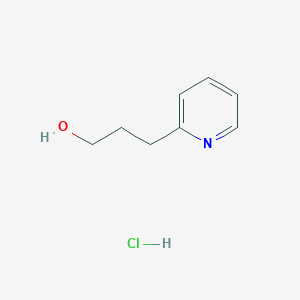
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that contains a thiadiazole ring and a trifluoromethoxybenzoyl moiety.
Mechanism of Action
The exact mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been proposed that this compound inhibits the growth of cancer cells by interfering with the cell cycle and DNA replication.
Biochemical and Physiological Effects
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine has been shown to have several biochemical and physiological effects. In addition to its anticancer, antifungal, and antibacterial properties, this compound has been found to possess significant antioxidant activity. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant activity against cancer cells, fungi, and bacteria at relatively low concentrations. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several potential future directions for the research and development of 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine. One of the most promising areas of research is the development of new anticancer agents based on this compound. Additionally, this compound has the potential to be used as a starting point for the development of new antimicrobial agents. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine involves the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,2,5-thiadiazole-3-amine in the presence of a base to produce the desired compound. The yield of this reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques.
Scientific Research Applications
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various fields of research. This compound has been shown to exhibit significant anticancer activity against a wide range of cancer cell lines. It has also been found to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-23-13-11(16)8(6-9(15)12(13)17)14(22)21-4-2-20(3-5-21)10-7-18-24-19-10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAVYZNPZAZUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCN(CC2)C3=NSN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Difluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2683714.png)

![4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine](/img/structure/B2683719.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2683721.png)

![N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2683724.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683727.png)
![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2683729.png)
![N-(4-bromophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2683730.png)
![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2683733.png)
